- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

2088844-78-2 structure
Nome do Produto:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
N.o CAS:2088844-78-2
MF:C40H43O8P
MW:682.738393068314
CID:5721149
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Propriedades químicas e físicas
Nomes e Identificadores
-
- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
-
- Inchi: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
- Chave InChI: LHCCAUDIXYKUQP-ACUYYCNJSA-N
- SMILES: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1
Propriedades Experimentais
- Densidade: 1.223±0.06 g/cm3(Predicted)
- Ponto de Fusão: NA
- Ponto de ebulição: 782.7±60.0 °C(Predicted)
- pka: 13.32±0.20(Predicted)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D418255-25mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 25mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D418255-10mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 10mg |
$758.00 | 2023-05-18 | ||
TRC | D418255-5mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 5mg |
$397.00 | 2023-05-18 |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Acetyl chloride ; overnight, rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
Referência
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
Referência
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
Referência
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
Referência
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
Referência
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials
- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-
- Methyl D-arabinofuranoside
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
- D-Arabinose
- 2,3,5-Tri-O-benzyl-D-arabinitol
- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-
- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate
- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v
- Benzoyl chloride
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Literatura Relacionada
-
1. Book reviews
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) Produtos relacionados
- 511-28-4(Vitamin D4)
- 956264-16-7(ethyl 3-(4-bromo-1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxylate)
- 2227751-55-3(rac-(1R,3S)-2,2-dimethyl-3-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-amine)
- 1261475-68-6(4-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-acetonitrile)
- 444152-01-6(<br>N-(3-Cyano-4,5-dimethyl-thiophen-2-yl)-2-(3-cyano-4,6-diphenyl-pyridin-2-yl sulfanyl)-acetamide)
- 917098-99-8(Fmoc-3-endo-aminobicyclo2.2.1-heptane-2-endo-carboxylic Acid)
- 896272-20-1(N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl-2-nitrobenzamide)
- 2154862-44-7((3R)-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1805365-97-2(4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol)
- 1247131-44-7(3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide)
Fornecedores recomendados
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
